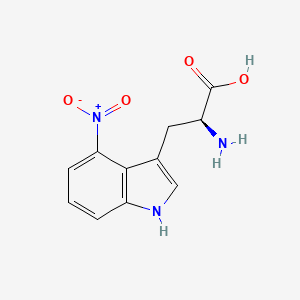
4-Nitrotryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a nitro group attached to the indole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-nitro-1H-indole.
Amino Acid Formation: The 4-nitro-1H-indole is then subjected to a series of reactions to introduce the amino acid side chain. This often involves the use of protecting groups to ensure selective reactions.
Final Product: The final step involves the deprotection and purification of the desired product, (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid.
Scientific Research Applications
(s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This can lead to various biological effects, including inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-nitro-1H-indol-3-yl)propanoic acid: Lacks the (s) configuration.
2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid: Has a chloro group instead of a nitro group.
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid: Has a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid makes it unique compared to its analogs. The nitro group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O4/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(10(6)8)14(17)18/h1-3,5,7,13H,4,12H2,(H,15,16)/t7-/m0/s1 |
InChI Key |
KKODYMFOTNMKRR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















